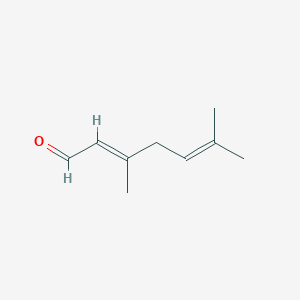
(E)-3,6-Dimethyl-hepta-2,5-dienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3,6-Dimethyl-hepta-2,5-dienal is an organic compound characterized by its unique structure, which includes a conjugated diene system and an aldehyde functional group. This compound is known for its distinct aroma and is often found in essential oils and various natural products. Its chemical formula is C9H14O, and it is commonly used in the fragrance and flavor industries due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,6-Dimethyl-hepta-2,5-dienal can be achieved through several methods. One common approach involves the aldol condensation of acetone with citral, followed by selective hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation, and a palladium catalyst for the hydrogenation step.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in the industrial production of this compound.
化学反応の分析
Types of Reactions
(E)-3,6-Dimethyl-hepta-2,5-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diene system can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogens (Cl2, Br2) and hydrogen halides (HCl, HBr) are typical reagents for electrophilic addition reactions.
Major Products Formed
Oxidation: 3,6-Dimethyl-heptanoic acid.
Reduction: (E)-3,6-Dimethyl-hepta-2,5-dienol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
(E)-3,6-Dimethyl-hepta-2,5-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: In addition to its use in fragrances and flavors, this compound is also used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-3,6-Dimethyl-hepta-2,5-dienal is primarily related to its ability to interact with biological membranes and proteins. The aldehyde group can form covalent bonds with amino acids in proteins, leading to modifications that can alter protein function. Additionally, the conjugated diene system can participate in redox reactions, contributing to its antioxidant properties. The compound’s interactions with cellular pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
(E)-3,6-Dimethyl-hepta-2,5-dienal can be compared with other similar compounds such as:
Citral: A closely related compound with a similar structure but lacking the conjugated diene system.
Geranial: Another aldehyde with a similar aroma but different chemical properties.
Neral: An isomer of geranial with distinct stereochemistry.
The uniqueness of this compound lies in its combination of a conjugated diene system and an aldehyde functional group, which imparts unique chemical reactivity and biological activity.
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
(2E)-3,6-dimethylhepta-2,5-dienal |
InChI |
InChI=1S/C9H14O/c1-8(2)4-5-9(3)6-7-10/h4,6-7H,5H2,1-3H3/b9-6+ |
InChIキー |
YQGCAKDJQBPFLX-RMKNXTFCSA-N |
異性体SMILES |
CC(=CC/C(=C/C=O)/C)C |
正規SMILES |
CC(=CCC(=CC=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


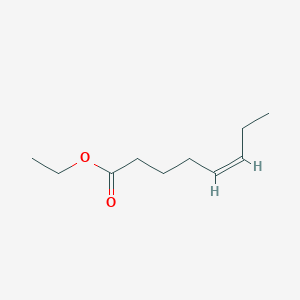

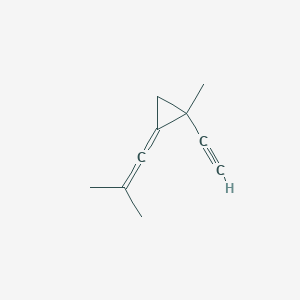
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
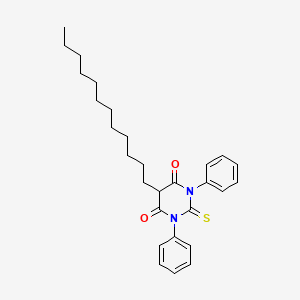


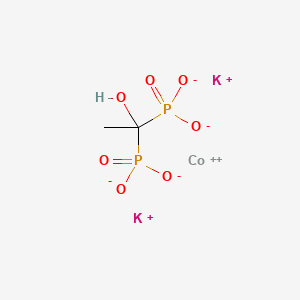
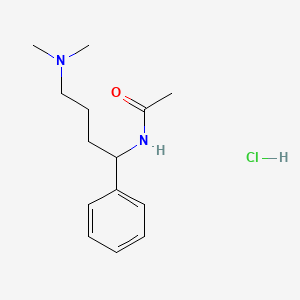
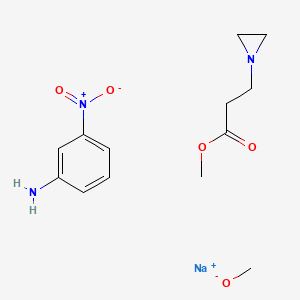

![1-Oxa-4-thia-7-aza-spiro[4.5]decane hydrochloride](/img/structure/B13792194.png)
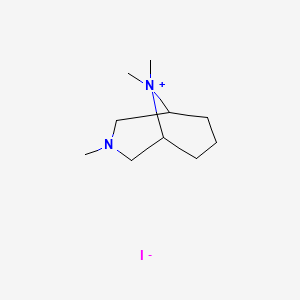
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
